molecular formula C26H19BrO2 B8181232 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol

4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol

Cat. No.: B8181232
M. Wt: 443.3 g/mol
InChI Key: FZKSOPKPNLVTRF-UHFFFAOYSA-N
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Description

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol is an organic compound that features a complex structure with multiple aromatic rings and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and phenylacetylene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a palladium-catalyzed coupling reaction. The use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), is common.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydroquinones.

    Substitution: The bromine substituent can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dibromobiphenyl: A structurally related compound with two bromine substituents on biphenyl.

    4-Bromobiphenyl: Contains a single bromine substituent on biphenyl.

    4,4’-Diiodobiphenyl: Similar structure but with iodine substituents instead of bromine.

Uniqueness

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)diphenol is unique due to its specific arrangement of aromatic rings and the presence of both bromine and hydroxyl groups

Properties

IUPAC Name

4-[2-(4-bromophenyl)-1-(4-hydroxyphenyl)-2-phenylethenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrO2/c27-22-12-6-19(7-13-22)25(18-4-2-1-3-5-18)26(20-8-14-23(28)15-9-20)21-10-16-24(29)17-11-21/h1-17,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKSOPKPNLVTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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